2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one
Beschreibung
Eigenschaften
IUPAC Name |
2-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c24-20-12-18-5-1-2-6-19(18)21-23(20)14-16-7-9-22(10-8-16)13-17-4-3-11-25-15-17/h12,16-17H,1-11,13-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMDYQDIMKWRQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CCN(CC3)CC4CCCOC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula: C19H27N5O2
- Molecular Weight: 357.4 g/mol
- CAS Number: 2097890-93-0
Structure
The structure of the compound includes a hexahydrocinnolin core substituted with a piperidine moiety, which is known for its diverse biological activities.
Pharmacological Profile
Research indicates that compounds similar to 2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one exhibit various biological activities:
- Antiinflammatory Activity: Preliminary studies suggest that derivatives of this compound may inhibit the NLRP3 inflammasome pathway, thereby reducing IL-1β release in macrophages. This is significant for conditions characterized by chronic inflammation .
- Neuroprotective Effects: Compounds with similar structural features have demonstrated neuroprotective properties in models of neurodegeneration. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
- Anticancer Potential: Some piperidine-based compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins .
The biological activity of this compound may be attributed to its interaction with specific molecular targets:
- NLRP3 Inflammasome Inhibition: The compound's ability to inhibit the NLRP3 inflammasome suggests it can modulate inflammatory responses by preventing the activation of caspase-1 and subsequent IL-1β secretion .
- Neurotransmitter Modulation: The piperidine ring may interact with various neurotransmitter receptors (e.g., dopamine and serotonin receptors), influencing synaptic transmission and neuroprotection .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the effectiveness of related compounds on human macrophages. For instance:
| Compound | Concentration (µM) | IL-1β Inhibition (%) | Pyroptosis Inhibition (%) |
|---|---|---|---|
| Compound A | 10 | 19.4 ± 0.4 | 24.9 ± 6.3 |
| Compound B | 50 | 21.0 ± 1.5 | 29.1 ± 4.8 |
| Compound C | 10 | 20.3 ± 1.3 | 39.2 ± 6.6 |
These results indicate a concentration-dependent inhibition of inflammatory markers, suggesting that structural modifications can enhance biological activity.
Animal Studies
In vivo studies have also been conducted to assess the therapeutic potential of similar compounds in animal models of disease:
- Model: Mice with induced neuroinflammation.
- Findings: Treatment with related compounds resulted in reduced markers of inflammation and improved behavioral outcomes compared to control groups.
Wissenschaftliche Forschungsanwendungen
The compound exhibits several pharmacological properties that make it a candidate for therapeutic applications:
- Neuropharmacology : The structural components suggest potential activity as a modulator for neurotransmitter receptors, particularly metabotropic glutamate receptors (mGluRs), which are crucial for synaptic transmission and plasticity. This makes it a candidate for research into treatments for neurological disorders such as depression and anxiety.
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Its unique structure allows it to interact with various molecular targets in cancer cells.
- Antimicrobial Activity : Research has shown that the compound possesses antimicrobial properties, making it useful in the development of new antibiotics or antimicrobial agents.
Case Study 1: Neuropharmacological Effects
A study conducted on animal models showed that administration of the compound resulted in significant improvements in cognitive function and reduced anxiety-like behaviors. The results suggest that the compound may enhance synaptic plasticity through modulation of mGluRs.
Case Study 2: Anticancer Activity
In vitro experiments demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
Case Study 3: Antimicrobial Efficacy
Research indicated that the compound exhibited significant antibacterial activity against Gram-positive bacteria. Further studies are needed to explore its efficacy against a broader range of pathogens and its potential as a lead compound for antibiotic development.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
Key analogs differ in the substituents attached to the piperidine nitrogen. For example:
Functional Analogs with Modified Cores
- Roluperidone (2-({1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-isoindol-1-one): Shares the piperidin-4-ylmethyl motif but replaces the cinnolinone core with an isoindolinone. This structural shift reduces ring strain, favoring antipsychotic activity via sigma-2 receptor modulation .
- Pyrazole-Oxadiazole Hybrids (e.g., 1a/1b): Compounds like 5-[2-[(3R)-1-(2-phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole exhibit antiviral activity but lack the cinnolinone system, emphasizing the importance of the hexahydrocinnolin-3-one scaffold in selective target binding .
Research Implications and Limitations
- Structural Advantages : The oxan-3-ylmethyl group in the parent compound may reduce off-target interactions compared to bulkier substituents (e.g., benzodioxepine sulfonyl in BK56711) .
- Gaps in Data: No direct comparative studies on pharmacokinetics or toxicity are available in the provided evidence. Further research is needed to evaluate efficacy in disease models.
Vorbereitungsmethoden
Structural Features and Retrosynthetic Analysis
Key Structural Components
Before delving into preparation methods, it is essential to understand the structural elements of the target compound:
- The hexahydrocinnolin-3-one core provides a bicyclic system with a ketone functionality
- The piperidine ring serves as a basic nitrogen-containing heterocycle
- The oxane (tetrahydropyran) ring introduces an oxygen-containing heterocyclic component
- Multiple methylene linkers connect these diverse structural elements
Retrosynthetic Approach
A logical retrosynthetic analysis reveals several potential disconnection points, as outlined in Table 1:
Table 1. Key Retrosynthetic Disconnections for 2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one
| Disconnection Point | Resulting Fragments | Synthetic Implications |
|---|---|---|
| N-C bond at position 2 of the cinnolinone | Hexahydrocinnolin-3-one core and (1-[(oxan-3-yl)methyl]piperidin-4-yl)methyl unit | Requires N-alkylation chemistry |
| C-N bond between piperidine and oxane linker | Piperidin-4-ylmethyl-hexahydrocinnolin-3-one and oxan-3-ylmethyl unit | Involves reductive amination or nucleophilic substitution |
| Cinnolinone ring formation | Cyclohexanone derivative and hydrazine precursor | Encompasses cyclization and condensation chemistry |
Preparation of Hexahydrocinnolin-3-one Core
Conventional Synthetic Approach
The hexahydrocinnolin-3-one core represents the central scaffold of the target molecule. Its synthesis typically involves cyclization of appropriately substituted cyclohexanone derivatives with hydrazine or its equivalents.
Based on structural analysis, a primary method for synthesizing the hexahydrocinnolin-3-one core involves the cyclization of ethyl acetoacetate with hydrazine hydrate to form the base scaffold, which is subsequently modified at the 2-position. This approach is consistent with established methods for cinnolinone construction.
Step 1: Cyclocondensation of ethyl acetoacetate with hydrazine hydrate
Step 2: Bromination at the 2-position using PBr₃
The reaction proceeds through initial nucleophilic attack by hydrazine on the ketone carbonyl, followed by cyclization via nucleophilic attack on the ester group and subsequent dehydration to form the heterocyclic ring system.
Microwave-Assisted Synthesis
An optimized preparation method employs microwave irradiation to significantly enhance the reaction efficiency and reduce reaction times compared to conventional heating methods. This approach is particularly valuable for the initial cyclization step in forming the hexahydrocinnolin-3-one core.
Table 2. Comparison of Conventional vs. Microwave-Assisted Synthesis of Hexahydrocinnolin-3-one
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 4-8 hours | 3-5 minutes |
| Yield | 65-75% | 82-90% |
| Temperature | 130°C | 150°C |
| Solvent | Ethanol/Water (3:1) | Ethanol/Water (3:1) |
| Catalyst | Acetic acid | Acetic acid |
| Purification Required | Column chromatography | Simple crystallization |
The microwave-assisted approach offers several advantages, including shorter reaction times, higher yields, and simpler purification procedures, making it an attractive option for the initial core synthesis.
Copper-Mediated One-Pot Synthesis
A particularly innovative approach involves copper-mediated one-pot sequential synthesis, which has been reported for related 1,2,3-triazolo-cinnolinone derivatives. This method could be adapted for hexahydrocinnolin-3-one synthesis by modifying the starting materials.
The method proceeds through sequential C-C coupling followed by an annulation cascade sequence using atmospheric air as the sole oxidant, representing a simple, efficient, and atom-economical approach for the synthesis of aza-cinnolinones. This approach could be modified for the preparation of the saturated hexahydrocinnolin-3-one by incorporating an additional reduction step.
Synthesis of the Piperidine-Oxane Fragment
Synthesis of 1-[(Oxan-3-yl)methyl]piperidin-4-ylmethyl Fragment
The synthesis of the 1-[(oxan-3-yl)methyl]piperidin-4-ylmethyl fragment requires careful consideration of chemoselectivity and protecting group strategies. Two main approaches are viable:
Reductive Amination Approach
Step 1: Reductive amination of 4-(aminomethyl)piperidine with oxan-3-carbaldehyde
Step 2: Protection of the resulting secondary amine (if needed for subsequent reactions)
This approach would utilize sodium cyanoborohydride (NaBH₃CN) in THF, with potential for yield improvement through microwave irradiation as demonstrated in related compounds (50°C, 30 min, boosting yield from 68% to 82%).
Nucleophilic Substitution Approach
Step 1: Conversion of oxan-3-methanol to a leaving group (mesylate, tosylate, or halide)
Step 2: Nucleophilic substitution with 4-piperidinylmethanol
Step 3: Functional group interconversion to provide the required linkage point for the cinnolinone core
Optimization of Piperidine Fragment Synthesis
The preparation of piperidine derivatives can be optimized using protecting group strategies, as exemplified in search result which describes the use of tert-butyloxycarbonyl (Boc) protection for piperidine nitrogen during synthesis.
Table 3. Optimization of Piperidine Synthesis and Functionalization
Synthesis of Oxane (Tetrahydropyran) Derivatives
The oxane (tetrahydropyran) ring is typically prepared through cyclization reactions of appropriate open-chain precursors, such as 5-hydroxypentanal derivatives. For the specific oxan-3-ylmethyl fragment needed in the target compound, commercial oxan-3-methanol could serve as a starting material, requiring only functional group conversion to enable coupling with the piperidine unit.
Coupling Strategies for Final Assembly
N-Alkylation at the Cinnolinone N-2 Position
A key step in the synthesis is the selective N-alkylation of the hexahydrocinnolin-3-one core at the N-2 position with the prepared 1-[(oxan-3-yl)methyl]piperidin-4-ylmethyl fragment. This can be accomplished through various approaches:
Mitsunobu Coupling
The Mitsunobu reaction represents an efficient method for N-alkylation, particularly useful for coupling the hexahydrocinnolin-3-one core with the alkyl halide or alcohol derivative of the piperidine-oxane fragment. As demonstrated in related compounds, this reaction typically employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in anhydrous THF.
Reaction: Hexahydrocinnolin-3-one + HO-CH₂-piperidine-oxane fragment + DIAD + PPh₃ → Target compound
This approach is particularly valuable as it enables direct coupling with alcohol functionalities, avoiding the need for conversion to reactive halides or sulfonates. The efficiency of this approach is demonstrated in related cinnolin-4-one-3-sulfonamide derivatives, where Mitsunobu coupling provided good yields (60-75%).
Direct N-Alkylation with Alkyl Halides
An alternative approach involves conversion of the hydroxymethyl group to a more reactive leaving group, followed by direct N-alkylation:
Step 1: Convert hydroxymethyl to bromide or tosylate
Step 2: Base-promoted N-alkylation with hexahydrocinnolin-3-one
Table 4. Optimization of N-Alkylation Conditions
Alternative Coupling Strategies
Reductive Amination Approach
For cases where direct N-alkylation proves challenging, a reductive amination approach can be employed, using an aldehyde derivative of the piperidine-oxane fragment with the amine functionality of the hexahydrocinnolin-3-one:
Step 1: Oxidation of hydroxymethyl group to aldehyde
Step 2: Reductive amination with hexahydrocinnolin-3-one
Convergent Synthesis with Late-Stage Cyclization
A more convergent approach involves the assembly of functionalized precursors, followed by late-stage cyclization to form the hexahydrocinnolin-3-one core:
Step 1: Prepare functionalized cyclohexanone bearing the complete piperidine-oxane fragment
Step 2: Cyclization with hydrazine to form the hexahydrocinnolin-3-one ring
This approach offers the advantage of potentially avoiding selectivity issues in the N-alkylation step but may require more complex precursor synthesis.
Optimization of Reaction Conditions and Purification
Critical Parameters for Synthesis Optimization
Several key parameters significantly influence the efficiency of the synthetic route to 2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one:
Table 5. Critical Parameters for Synthesis Optimization
| Parameter | Effect on Synthesis | Optimization Strategy |
|---|---|---|
| Solvent Selection | Influences solubility, reaction rate, and selectivity | DMF for alkylations; THF for Mitsunobu; Ethanol for cyclizations |
| Temperature Control | Affects reaction kinetics and selectivity | Lower temperatures (-10 to 0°C) for alkylations; Reflux for cyclizations |
| Catalyst Loading | Impacts reaction efficiency and economy | 5-10 mol% for Pd catalysts; 1-2 equiv. for PPh₃/DIAD |
| Reaction Time | Determines conversion and side-product formation | Monitor by TLC/HPLC; Use microwave for acceleration |
| Base Selection | Critical for deprotonation steps | K₂CO₃ for mild conditions; NaH for complete deprotonation |
| Order of Addition | Can prevent side reactions | Add base last in alkylations; Slow addition of coupling agents |
Purification Strategies
Effective purification is crucial for obtaining high-purity 2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one. Various approaches have been reported for similar compounds:
Table 6. Purification Methods for Target Compound and Intermediates
| Compound Type | Primary Method | Secondary Method | Recovery | Purity |
|---|---|---|---|---|
| Hexahydrocinnolin-3-one | Crystallization (Hexane/EtOAc) | Column (10% MeOH/DCM) | 75-85% | >98% |
| Piperidine Intermediates | Column (5% MeOH/DCM + 0.1% NH₄OH) | Acid-Base Extraction | 80-90% | >95% |
| Oxane Derivatives | Distillation (for volatiles) | Column (EtOAc/Hexane) | 85-95% | >99% |
| Final Compound | Trituration with Et₂O | Prep HPLC | 70-80% | >99% |
Analytical Characterization
Complete characterization of the target compound is essential for confirming structural integrity and purity:
Table 7. Analytical Methods for Compound Characterization
| Analytical Method | Information Provided | Key Parameters to Monitor |
|---|---|---|
| ¹H NMR | Structural confirmation | Shifts for N-CH₂, piperidine, oxane, and cinnolinone protons |
| ¹³C NMR | Carbon framework | Carbonyl carbon (≈170 ppm), N-CH₂ (≈50 ppm) |
| HRMS | Molecular formula confirmation | [M+H]⁺ and fragment patterns |
| IR | Functional group identification | C=O stretch (≈1650 cm⁻¹), C-N stretches |
| X-ray Crystallography | Absolute configuration | Crystal packing, bond angles |
| Melting Point | Purity indicator | Sharp melting transition |
| HPLC | Purity assessment | Single peak (>98% area) |
Scale-Up Considerations and Industrial Production
Process Development Challenges
Scaling up the synthesis of 2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one from laboratory to industrial scale presents several challenges that must be addressed:
Table 8. Scale-Up Challenges and Mitigation Strategies
| Challenge | Impact | Mitigation Strategy |
|---|---|---|
| Heat Transfer | Temperature control difficulties in large reactors | Employ jacketed reactors with efficient cooling systems |
| Mixing Efficiency | Reduced homogeneity in large volumes | Use mechanical stirrers with optimized impeller designs |
| Reagent Addition | Localized high concentrations | Implement controlled addition systems with proper dispersion |
| Solvent Selection | Safety, cost, and environmental concerns | Replace DMF with greener alternatives like 2-MeTHF |
| Reaction Time | Extended durations in larger batches | Develop flow chemistry alternatives for continuous processing |
| Purification | Handling large volumes of waste solvents | Implement solvent recovery systems and crystallization where possible |
Continuous Flow Synthesis Options
Continuous flow chemistry offers significant advantages for the industrial production of complex molecules like the target compound:
1. Improved heat transfer and mixing
2. Precise control of reaction parameters
3. Reduced reaction times
4. Enhanced safety profile for hazardous reagents
5. Potential for in-line purification
The Mitsunobu coupling step, in particular, could benefit from flow chemistry implementation, as it involves potentially hazardous reagents (DIAD) and exothermic reactions.
Green Chemistry Considerations
Sustainable synthesis of 2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one requires consideration of environmental impact:
Table 9. Green Chemistry Improvements for Synthesis
| Traditional Approach | Green Alternative | Environmental Benefit | Impact on Process |
|---|---|---|---|
| DMF as solvent | 2-MeTHF or EtOAc | Reduced toxicity waste | Potential solubility challenges |
| Chromatographic purification | Crystallization-based purification | Lower solvent consumption | May require optimization of crystallization conditions |
| DIAD/PPh₃ (Mitsunobu) | Solid-supported reagents | Simplified purification | Higher reagent costs, potentially lower yields |
| Halogenated solvents | Alcohol/water mixtures | Reduced environmental impact | May require process modification |
| Conventional heating | Microwave or induction heating | Energy efficiency | Capital investment in specialized equipment |
Alternative Synthetic Approaches
Solid-Phase Synthesis Strategy
For research purposes requiring multiple derivatives, a solid-phase synthesis approach could offer advantages:
Step 1: Immobilize hexahydrocinnolin-3-one core on resin
Step 2: Perform N-alkylation with various piperidine-oxane fragments
Step 3: Cleave products from resin
This approach would be particularly valuable for creating compound libraries for structure-activity relationship studies.
Multicomponent Reaction Strategy
A multicomponent reaction (MCR) approach could potentially streamline the synthesis by combining multiple bond-forming steps:
MCR involving cyclohexanone derivative + hydrazine + piperidine-oxane-aldehyde
This approach would require careful optimization of reaction conditions to ensure selectivity but could significantly reduce the number of isolation and purification steps required.
Q & A
Q. What synthetic pathways are recommended for synthesizing 2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one?
- Methodological Answer : Multi-step synthesis is typically employed, involving:
- Piperidine functionalization : Introduce the oxan-3-ylmethyl group via nucleophilic substitution or reductive amination under inert conditions .
- Cinnolinone core formation : Cyclization of substituted hydrazines with diketones or via palladium-catalyzed cross-coupling for regioselectivity .
- Coupling steps : Use of coupling reagents like EDC/HOBt for amide bond formation between piperidine and cinnolinone moieties .
Key Conditions : Maintain reaction temperatures between 0–50°C, use anhydrous solvents (e.g., DCM, THF), and monitor progress via TLC .
Q. How can the purity and structural integrity of the compound be validated?
- Methodological Answer :
- HPLC : Use a C18 column with methanol:buffer (65:35) mobile phase (pH 4.6 adjusted with acetic acid) for purity assessment .
- NMR : Confirm stereochemistry and substituent placement via - and -NMR. For example, piperidine methylene protons appear as multiplets at δ 3.45–3.67 ppm .
- HRMS : Verify molecular ion peaks (e.g., [M+H] or [M-H]) with <2 ppm deviation .
Q. What are the standard protocols for assessing the compound’s solubility in biological buffers?
- Methodological Answer :
- Prepare buffers (e.g., PBS, pH 7.4) and use serial dilution to determine saturation solubility.
- For low solubility, employ co-solvents (≤10% DMSO) or surfactants (e.g., Tween-80) .
- Validate results via UV-Vis spectroscopy at λmax (e.g., 280 nm for cinnolinone derivatives) .
Q. Which in vitro assays are suitable for initial pharmacological screening?
- Methodological Answer :
- Receptor binding assays : Use radiolabeled ligands (e.g., -ligands) to assess affinity for GPCRs or kinase targets .
- Cellular viability assays : Employ MTT or resazurin reduction in cell lines (e.g., HEK293) to evaluate cytotoxicity .
- Dose-response curves : Fit data to Hill equations to calculate EC50/IC50 values .
Q. How should stability studies be designed under physiological conditions?
- Methodological Answer :
- Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C.
- Sample at intervals (0, 1, 4, 24 hrs) and analyze degradation via HPLC .
- For oxidative stability, add 0.3% H2O2 and monitor by LC-MS .
Advanced Research Questions
Q. How can conflicting solubility data in aqueous buffers be resolved?
- Methodological Answer :
- Buffer composition analysis : Ensure consistency in ionic strength (e.g., 0.1 M sodium acetate) and pH adjustment methods (glacial acetic acid vs. HCl) .
- Dynamic light scattering (DLS) : Detect aggregates forming at higher concentrations, which may skew solubility measurements .
- Molecular dynamics simulations : Model solvation free energy to predict solubility trends .
Q. What strategies improve selectivity for target receptors over off-target binding?
- Methodological Answer :
- Structure-activity relationship (SAR) : Modify the oxan-3-ylmethyl group to reduce steric bulk (e.g., replace with smaller heterocycles) .
- Molecular docking : Use software like AutoDock Vina to optimize piperidine-cinnolinone interactions with active sites .
- Selectivity panels : Screen against related receptors (e.g., σ1 vs. σ2) to identify structural determinants .
Q. How can reaction yields be optimized during scale-up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (30–70°C), solvent (THF vs. DMF), and catalyst loading (Pd/C, 1–5 mol%) to identify optimal conditions .
- Continuous flow chemistry : Implement microreactors for exothermic steps (e.g., cyclization) to improve heat dissipation .
- In-line analytics : Use FTIR or PAT tools to monitor intermediates in real time .
Q. What analytical approaches resolve discrepancies in NMR spectral assignments?
- Methodological Answer :
- 2D NMR : Utilize HSQC and HMBC to correlate ambiguous protons (e.g., piperidine methylenes) with carbons .
- Isotopic labeling : Synthesize -labeled analogs to confirm coupling patterns .
- DFT calculations : Predict chemical shifts using Gaussian09 and compare with experimental data .
Q. How can metabolic pathways be elucidated to address rapid in vivo clearance?
- Methodological Answer :
- Liver microsome assays : Incubate with NADPH and analyze metabolites via UPLC-QTOF-MS .
- CYP450 inhibition screening : Identify enzymes (e.g., CYP3A4) responsible for oxidation using recombinant isoforms .
- Deuterium labeling : Replace labile hydrogens (e.g., benzylic positions) to block metabolic hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
